molecular formula C11H13F3O2 B2685344 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol CAS No. 1249036-43-8

4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B2685344
CAS RN: 1249036-43-8
M. Wt: 234.218
InChI Key: FTKMGZZNKSHVBG-UHFFFAOYSA-N
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Description

4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol, also known as 4-(Trifluoromethyl)benzyl alcohol, has the chemical formula C8H7F3O with a molecular weight of approximately 176.14 g/mol . Its IUPAC Standard InChI is InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 . The compound is also referred to as p-Trifluoromethylbenzyl alcohol .

Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol consists of a benzene ring with a trifluoromethyl group and an isopropoxy group attached to it. You can view the 2D structure here .
  • Physical and Chemical Properties Analysis

    • Purity : It is typically >96.0% pure according to gas chromatography (GC) analysis .
  • Scientific Research Applications

    Catalytic Activity and Organic Synthesis

    Secondary Benzylation Using Metal Triflates : A study explored secondary benzylation of various nucleophiles using secondary benzyl alcohols and metal triflates, demonstrating a highly effective system for this purpose. The study highlighted the use of secondary benzyl alcohols in the alkylation of aromatic compounds, olefins, and more, showcasing the potential application of compounds like 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol in complex organic synthesis processes (Masahiro Noji et al., 2003).

    Photocatalytic Oxidation on Titanium Dioxide : Another research demonstrated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol, to their corresponding aldehydes using a TiO2 photocatalyst under visible light. This study underscores the application of such compounds in green chemistry and sustainable synthesis processes (S. Higashimoto et al., 2009).

    Heterocyclic Chemistry

    Synthesis of 1,3-Dioxa-2-bora Heterocycles : Research on the synthesis of 1,3-dioxa-2-bora heterocycles from compounds like o-Hydroxybenzyl alcohol, which shares structural similarities with 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol, illustrates the potential for creating novel heterocyclic compounds with diverse applications, including materials science and pharmacology (G. Srivastava & P. Bhardwaj, 1978).

    Renewable Production and Environmental Applications

    Benzyl Alcohol Production from Glucose : An innovative study engineered Escherichia coli for the de novo biosynthesis of benzyl alcohol from glucose, showcasing an application of similar compounds in biotechnology for sustainable chemical production (S. Pugh et al., 2015).

    properties

    IUPAC Name

    2,2,2-trifluoro-1-(4-propan-2-yloxyphenyl)ethanol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13F3O2/c1-7(2)16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-7,10,15H,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FTKMGZZNKSHVBG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=CC=C(C=C1)C(C(F)(F)F)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13F3O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    234.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol

    CAS RN

    1249036-43-8
    Record name 2,2,2-trifluoro-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
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